N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide
Description
N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide is a Schiff base derived from 2-(1,3-benzothiazol-2-ylthio)acetohydrazide and 1,3-benzodioxole-5-carbaldehyde. The compound features a benzothiazole ring linked via a sulfur atom to an acetohydrazide backbone, which is further substituted with a benzodioxole-based hydrazone moiety. The synthesis typically involves refluxing the hydrazide precursor with the aldehyde in ethanol under acidic catalysis, followed by purification via recrystallization .
Properties
Molecular Formula |
C17H13N3O3S2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H13N3O3S2/c21-16(9-24-17-19-12-3-1-2-4-15(12)25-17)20-18-8-11-5-6-13-14(7-11)23-10-22-13/h1-8H,9-10H2,(H,20,21)/b18-8+ |
InChI Key |
VSEPJTKGNSNXCT-QGMBQPNBSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(1,3-benzothiazol-2-ylthio)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole and benzothiazole rings.
Reduction: Reduced forms of the hydrazide linkage.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide exhibit significant antimicrobial properties. For instance:
- A study evaluated the antimicrobial efficacy of various hydrazide derivatives against a range of bacterial strains. The results demonstrated that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies:
- A series of derivatives related to the benzothiazole moiety have been synthesized and tested for their cytotoxic effects against different cancer cell lines. The findings revealed that some derivatives exhibited significant antiproliferative effects, indicating their potential as lead compounds in cancer therapy .
Antitubercular Activity
The antitubercular properties of hydrazide derivatives have also been a focal point of research:
- In vitro studies assessed the activity of similar compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives not only inhibited bacterial growth but also affected critical mycobacterial enzymes, making them potential candidates for further development as antitubercular agents .
Synthesis and Evaluation of Benzothiazole Derivatives
A comprehensive study synthesized various benzothiazole derivatives and assessed their biological activities. The results highlighted several compounds with notable antibacterial and anticancer properties. The methodology involved:
- Synthesis : Utilizing standard organic synthesis techniques to create derivatives.
- Biological Testing : Conducting assays to evaluate antimicrobial and anticancer efficacy.
- Results : Compounds showed varying degrees of activity, with some achieving MIC values comparable to established antibiotics .
Hydrazide Derivatives in Antimicrobial Research
Another significant study focused on the synthesis of hydrazide derivatives containing the benzothiazole scaffold. The researchers conducted:
- In Vitro Testing : Evaluating the antimicrobial activity against multiple pathogens.
- Mechanistic Studies : Investigating the mode of action through enzyme inhibition assays.
- Outcomes : The study concluded that specific derivatives could serve as effective antimicrobial agents with a novel mechanism of action .
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The benzodioxole and benzothiazole rings play a crucial role in binding to these targets, while the hydrazide linkage facilitates the overall molecular interaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to the broader class of acetohydrazide derivatives, which are widely explored for their pharmacological properties. Below is a detailed comparison with structurally and functionally related compounds:
Substituent Variations in the Hydrazone Moiety
The benzodioxole group in the target compound distinguishes it from analogs with different aromatic or heterocyclic substituents. Key examples include:
Key Observations :
- The benzodioxole group enhances π-π stacking interactions with biological targets compared to simpler aryl groups (e.g., phenyl or thienyl) .
- Fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit improved antimicrobial potency due to increased membrane permeability .
Role of the Benzothiazole Moiety
The benzothiazole-thioether linkage is critical for bioactivity. Comparisons with benzimidazole and triazole analogs reveal:
Benzothiazole vs. Benzimidazole :
- Benzothiazole derivatives (e.g., the target compound) show superior antimicrobial activity compared to benzimidazole-based hydrazones (MIC = 6.10–7.34 µM vs. 8.9 µM for benzimidazole) .
- The sulfur atom in benzothiazole enhances electron-withdrawing effects, stabilizing the hydrazone bond against hydrolysis .
Benzothiazole vs. Triazole :
- Triazole-thiol analogs (e.g., from ) demonstrate higher cytotoxicity (IC₅₀ = 3.23 µM) but lower selectivity for cancer cells compared to benzothiazole derivatives .
Biological Activity
The compound 2-{[(5-Methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative belonging to the class of benzofuran and benzothiophene compounds. These compounds have garnered attention due to their potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Chemical Structure
The structure of the compound features a benzofuran moiety linked to a benzothiophene core, which is known for its biological activity. The presence of various functional groups such as acetyl and carboxamide enhances its pharmacological properties.
Anti-inflammatory Activity
Research has shown that derivatives of benzothiophene exhibit significant anti-inflammatory effects. For instance, compounds similar to our target compound have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory pathway. A study indicated that certain thiophene derivatives demonstrated an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme, suggesting that modifications in the structure could enhance anti-inflammatory potency .
Table 1: Inhibitory Activity of Thiophene Derivatives on COX and LOX Enzymes
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | COX-2 | 6.0 |
| Compound B | LOX | 29.2 |
| Our Target Compound | COX/LOX | TBD |
Anticancer Activity
The anticancer potential of benzothiophene derivatives has been explored extensively. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins and pathways. For example, a related compound was shown to reduce cell viability in HepG2 liver cancer cells significantly .
Case Study: Anticancer Efficacy
In a study involving human tumor cell lines (KB, DLD, NCI-H661), several benzothiophene derivatives exhibited selective cytotoxicity with IC50 values ranging from 10 µM to 20 µM. The structure-activity relationship (SAR) indicated that the presence of specific substituents on the benzothiophene ring was critical for enhancing anticancer activity .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of TNF-α and IL-6 in vitro, indicating their potential to modulate inflammatory responses.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a significant factor contributing to their therapeutic efficacy.
- Blocking Cell Proliferation : By interfering with cell cycle progression, these compounds can effectively hinder tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
